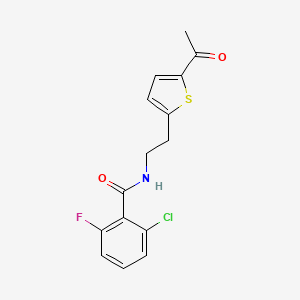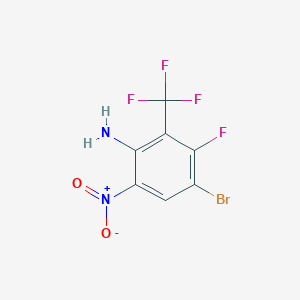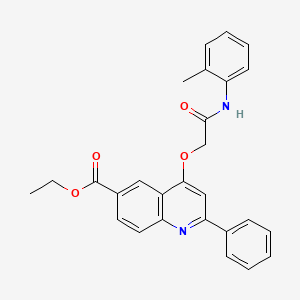![molecular formula C10H18BrNO3 B2706841 Tert-butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate CAS No. 2567488-99-5](/img/structure/B2706841.png)
Tert-butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate is a chemical compound with the CAS Number: 2567488-99-5 . It has a molecular weight of 280.16 . The IUPAC name for this compound is tert-butyl ®- (1-bromo-2-oxopentan-3-yl)carbamate . The compound is typically 95% pure .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H18BrNO3/c1-5-7 (8 (13)6-11)12-9 (14)15-10 (2,3)4/h7H,5-6H2,1-4H3, (H,12,14)/t7-/m1/s1 . The InChI key is UWIOYJAFUGYQHO-SSDOTTSWSA-N . Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 280.16 . The compound is typically 95% pure .Aplicaciones Científicas De Investigación
Carbocyclic Analogue Synthesis
Tert-butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its role in demonstrating the relative substitution of the cyclopentane ring, akin to that in β-2-deoxyribosylamine, underscores its value in nucleotide analogue research (Ober et al., 2004).
Diels-Alder Reaction Applications
The compound finds application in the preparation of 2-amido substituted furan through Diels-Alder reactions, showcasing its versatility in heterocyclic compound synthesis and rearrangement processes (Padwa et al., 2003).
One-Pot Curtius Rearrangement
A notable application includes its use in the one-pot Curtius rearrangement process for the production of Boc-protected amines, facilitating the synthesis of protected amino acids and demonstrating its adaptability to a range of substrates, including malonate derivatives (Lebel & Leogane, 2005).
Physicochemical and Pharmacokinetic Studies
Its incorporation in bioactive compounds has been scrutinized for physicochemical and pharmacokinetic properties, indicating the careful consideration required when integrating the tert-butyl group into medicinal chemistry due to potential impacts on lipophilicity and metabolic stability (Westphal et al., 2015).
Sensory Material Development
This compound contributes to the development of strong blue emissive nanofibers, highlighting its role in creating fluorescent sensory materials for the detection of volatile acid vapors. This application is particularly valuable in chemosensing and material science (Sun et al., 2015).
Crystal Structure Insights
Investigations into its isomorphous crystal structures, involving simultaneous hydrogen and halogen bonds on carbonyl groups, shed light on the molecular arrangements and interactions critical to understanding solid-state chemistry and material properties (Baillargeon et al., 2017).
Safety and Hazards
Mecanismo De Acción
The bromine atom in the structure could potentially undergo nucleophilic substitution reactions, which might be relevant in its mode of action. The carbamate group (N-CO-O) is a functional group that is part of many biologically active molecules and drugs .
The compound’s pharmacokinetics would depend on various factors such as its solubility, stability, and the presence of functional groups that might interact with biological molecules. The compound’s action could also be influenced by environmental factors such as pH and temperature, which can affect its stability and interactions with its targets .
Propiedades
IUPAC Name |
tert-butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO3/c1-5-7(8(13)6-11)12-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIOYJAFUGYQHO-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)CBr)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)CBr)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-ethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2706760.png)

![5,6-Dihydroimidazo[2,1-b]thiazol-2(3H)-one](/img/structure/B2706765.png)
![(1-(5-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2706766.png)

![5-Pyrrolidinyl-2-[4-(pyrrolidinylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2706770.png)


![(1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one](/img/structure/B2706773.png)
![2-[(4-chlorophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2706774.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2706776.png)

![N-[2-(4-Chlorophenyl)-5-methoxypentyl]but-2-ynamide](/img/structure/B2706778.png)

